For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to cis-Miyabenol C: Discovery, Natural Sources, and Biological Activity
This technical guide provides a comprehensive overview of cis-Miyabenol C, a resveratrol (B1683913) trimer with significant potential in drug discovery, particularly in the context of neurodegenerative diseases. This document details its discovery, natural sources, chemical properties, and biological activity, with a focus on its role as a β-secretase (BACE1) inhibitor.
Discovery and Natural Sources
cis-Miyabenol C is a naturally occurring stilbenoid, a class of polyphenolic compounds produced by plants in response to stress. It is a trimer of resveratrol, meaning it is formed from three resveratrol units. The initial discovery and isolation of Miyabenol C were from the stems and leaves of the small-leaf grape, Vitis thunbergii var. taiwaniana.[1] Subsequent research has identified cis-Miyabenol C and its isomers in various other plant species.
The primary natural sources of cis-Miyabenol C include:
-
Vitis vinifera (Common Grape Vine): Grapevine shoots, in particular, have been identified as a rich source of both (E)-cis-Miyabenol C and (Z)-cis-Miyabenol C.[2]
-
Vitis thunbergii : This species remains a key source for the isolation of Miyabenol C.[1]
-
Carex species : Certain sedges are also known to produce this compound.
-
Caragana species
-
Parthenocissus quinquefolia (Virginia creeper)
-
Sophora davidii
The yield of specific cis-isomers can vary depending on the plant source and the extraction and purification methods employed. In one study, semi-preparative HPLC of a commercial grapevine shoot extract (Vineatrol® 30) yielded 2 mg of (E)-cis-Miyabenol C and 2 mg of (Z)-cis-Miyabenol C from 400 mg of the extract.[2]
Chemical Structure and Properties
cis-Miyabenol C is a complex molecule with the chemical formula C₄₂H₃₂O₉ and a molecular weight of 680.7 g/mol . The "cis" designation refers to the stereochemistry of the double bond in one of the resveratrol units. The structural elucidation of Miyabenol C and its isomers has been achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data
Table 1: ¹H NMR Data for Miyabenol C
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.18 | d | 8.8 | H-2a, H-6a |
| 7.13 | d | 8.4 | H-2c, H-6c |
| 6.90 | d | 8.4 | H-3c, H-5c |
| 6.62 | d | 16.4 | H-8c |
| 6.58 | d | 8.8 | H-3b, H-5b |
| 6.52 | d | 8.8 | H-3a, H-5a |
Note: This data is for Miyabenol C isolated from Vitis thunbergii var. taiwaniana. Specific assignments for the cis-isomer may vary slightly.
Biological Activity: Inhibition of β-Secretase (BACE1)
The primary biological activity of interest for cis-Miyabenol C is its potent inhibition of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. These plaques are formed from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Inhibition of BACE1 is a major therapeutic strategy to reduce the production of Aβ peptides.
Miyabenol C has been shown to directly inhibit BACE1 activity, thereby reducing the cleavage of APP at the β-site.[3] This leads to a decrease in the formation of the Aβ40 and Aβ42 peptides. Importantly, studies have shown that Miyabenol C does not significantly affect the activity of α-secretase or γ-secretase, indicating a specific mechanism of action.
Quantitative Analysis of BACE1 Inhibition
Studies have demonstrated a dose-dependent inhibition of BACE1 activity by Miyabenol C. In cell-based assays, treatment of N2aWT and SH-SY5Y cells with 10 µM Miyabenol C resulted in a significant reduction in β-secretase activity. Furthermore, in a cell-free in vitro assay, Miyabenol C exhibited a dose-dependent inhibition of recombinant BACE1.
Table 2: Effect of Miyabenol C on Aβ Secretion and BACE1 Activity
| Assay | Cell Line/System | Miyabenol C Concentration | Observed Effect |
| Aβ40 Secretion | N2a695 cells | 5 µM | Significant reduction |
| Aβ40 Secretion | N2a695 cells | 10 µM | Further significant reduction |
| Aβ42 Secretion | N2a695 cells | 5 µM | Significant reduction |
| Aβ42 Secretion | N2a695 cells | 10 µM | Further significant reduction |
| β-Secretase Activity | N2aWT cells | 10 µM | Significant inhibition |
| β-Secretase Activity | SH-SY5Y cells | 10 µM | Significant inhibition |
| In vitro BACE1 Activity | Recombinant BACE1 | Dose-dependent | Inhibition comparable to β-secretase inhibitor II |
Note: While these studies used "Miyabenol C", the specific contribution of the cis-isomer to this activity is an area of ongoing research. A precise inhibition constant (Ki) for cis-Miyabenol C is not yet available in the literature.
Experimental Protocols
Isolation and Purification of cis-Miyabenol C from Vitis vinifera Shoots
The following is a generalized workflow for the isolation and purification of cis-Miyabenol C.
